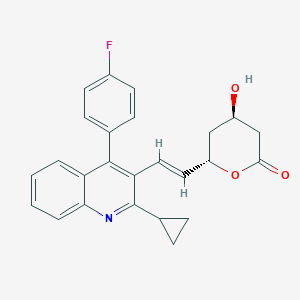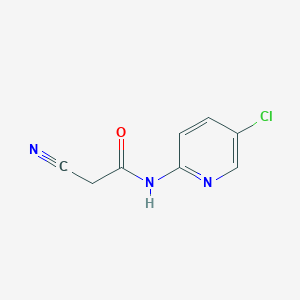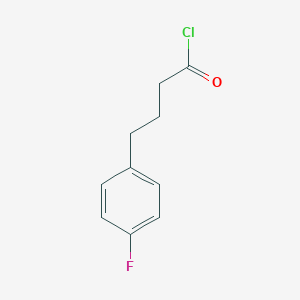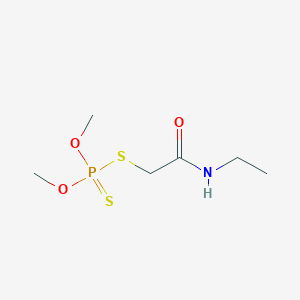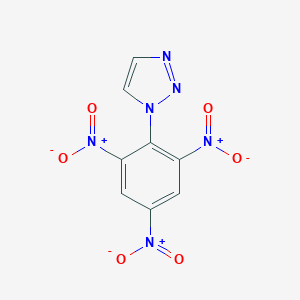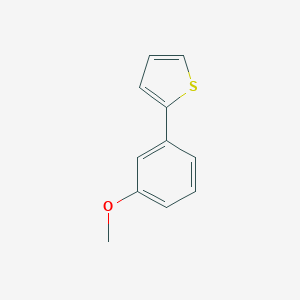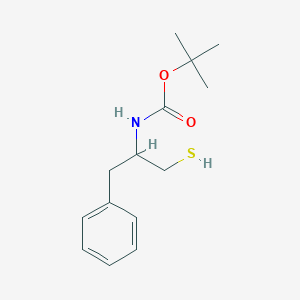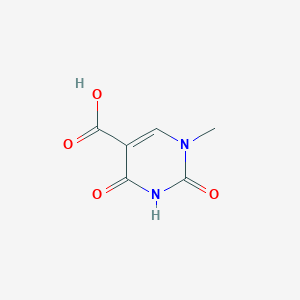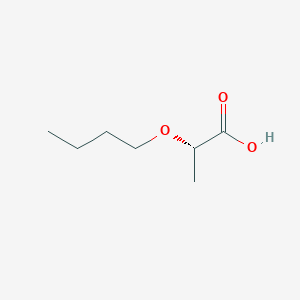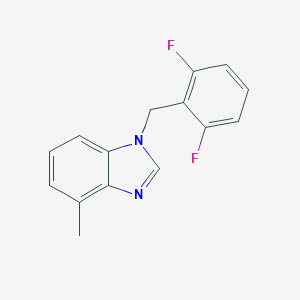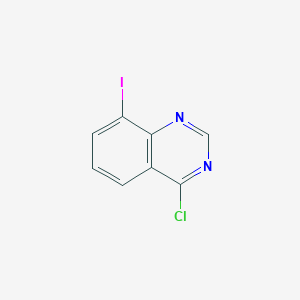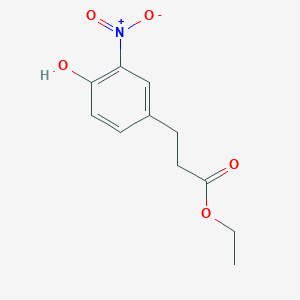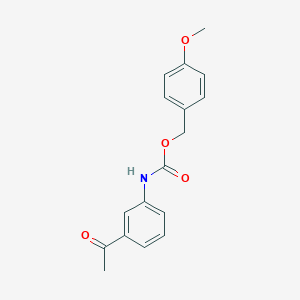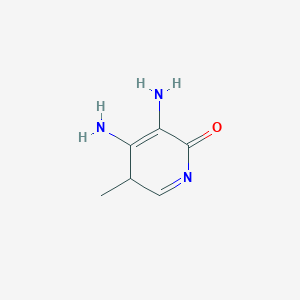
4,5-diamino-3-methyl-3H-pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-diamino-3-methyl-3H-pyridin-6-one, commonly known as DAP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP is a pyridine derivative that has two amino groups attached to the pyridine ring, making it a highly reactive compound.
Mécanisme D'action
DAP's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis. DAP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
DAP has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the regulation of plant growth. DAP has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, DAP's high reactivity can also be a limitation, as it can react with other compounds in the lab and form unwanted byproducts.
Orientations Futures
There are several future directions for DAP research. One potential application is in the development of new antimicrobial and antiviral agents. DAP has also shown promise as a plant growth regulator and a fungicide, and further research in this area could lead to the development of new agricultural products. In material science, DAP could be used as a precursor for the synthesis of new organic compounds with unique properties. Overall, DAP's potential applications in various fields make it a promising compound for future research.
Conclusion
In conclusion, 4,5-diamino-3-methyl-3H-pyridin-6-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAP's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new antimicrobial, antiviral, and anticancer agents, as well as new agricultural products and organic compounds with unique properties.
Méthodes De Synthèse
DAP can be synthesized using various methods, including the reaction of 2,6-dichloro-3-methylpyridine with ammonia and sodium hydroxide or the reaction of 3-methylpyridine-4,5-diamine with acetic anhydride. The latter method yields a higher yield of DAP and is therefore preferred.
Applications De Recherche Scientifique
DAP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DAP has been shown to exhibit antimicrobial, antiviral, and anticancer activities. In agriculture, DAP has been used as a plant growth regulator and a fungicide. In material science, DAP has been used as a precursor for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
197571-69-0 |
|---|---|
Nom du produit |
4,5-diamino-3-methyl-3H-pyridin-6-one |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4,5-diamino-3-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-3-2-9-6(10)5(8)4(3)7/h2-3H,7-8H2,1H3 |
Clé InChI |
VSTQEGPFTMJKOE-UHFFFAOYSA-N |
SMILES |
CC1C=NC(=O)C(=C1N)N |
SMILES canonique |
CC1C=NC(=O)C(=C1N)N |
Synonymes |
2(5H)-Pyridinone, 3,4-diamino-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



